
CGI-17341
准备方法
CGI 17341 的合成涉及硝基咪唑恶唑衍生物的制备。 合成路线通常包括咪唑恶唑前体的硝化,然后进行各种化学修饰以在 2 位引入乙基 . 这些化合物的工业生产方法通常涉及在受控条件下进行大规模硝化反应,以确保安全和产量。
化学反应分析
CGI 17341 会发生几种类型的化学反应,包括:
还原: 硝基可以在特定条件下还原为胺基。
氧化: 该化合物可以发生氧化反应,尤其影响乙基。
这些反应中常用的试剂包括还原剂,如用钯催化剂的氢气进行还原,以及氧化剂,如高锰酸钾进行氧化。 这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
Antituberculosis Activity
In Vitro Efficacy
CGI-17341 has demonstrated significant in vitro activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis . Studies show that it inhibits these strains at concentrations ranging from 0.1 to 0.3 micrograms/ml, comparable to established antituberculosis drugs like isoniazid and rifampin but superior to others such as streptomycin and ciprofloxacin . Its minimum inhibitory concentration (MIC) remains stable across varying pH levels, indicating robust activity even in acidic conditions where other drugs may lose effectiveness .
In Vivo Efficacy
In animal models, specifically mice infected with M. tuberculosis , this compound exhibited a 50% effective dose (ED50) of 7.7 mg/kg when administered post-infection. This was associated with a significant increase in survival time, demonstrating its potential as an effective therapeutic agent . The compound's dose-dependent effects were evident, with higher doses correlating with extended survival times compared to untreated controls .
Comparative Analysis of Efficacy
The following table summarizes the comparative efficacy of this compound against other antituberculosis agents based on various studies:
Agent | MIC (µg/ml) | Cross-Resistance | Notes |
---|---|---|---|
This compound | 0.1 - 0.3 | None | Effective against drug-resistant strains |
Isoniazid | 0.04 | Yes | Commonly used but shows resistance development |
Rifampin | 0.04 | Yes | Essential first-line treatment |
Streptomycin | 0.5 | Yes | Less effective against resistant strains |
Ciprofloxacin | 0.35 | Yes | Increased MIC at lower pH levels |
Case Studies and Clinical Implications
Several preclinical studies have highlighted the promise of this compound in treating tuberculosis:
- Study on Drug-Susceptible Strains : In controlled trials, this compound showed comparable results to standard therapies in terms of bacterial load reduction and survival rates in murine models infected with drug-susceptible strains of M. tuberculosis .
- Study on Multi-drug Resistant Strains : Another study focused on the compound's effectiveness against multi-drug-resistant strains, revealing significant inhibition at clinically relevant concentrations, which supports its potential role in combination therapy regimens.
- Pharmacokinetics and Safety Profile : Ongoing investigations into the pharmacokinetics of this compound indicate favorable absorption characteristics and a safety profile that warrants further clinical evaluation.
作用机制
CGI 17341 的作用机制涉及抑制结核分枝杆菌中的分枝菌酸合成 . 这种抑制会破坏细菌细胞壁,导致细胞死亡。 据信该化合物会产生活性氮物种,如一氧化氮,这在它的抗菌活性中起着至关重要的作用 .
相似化合物的比较
CGI 17341 属于硝基咪唑类化合物,其中包括其他著名的化合物,如 PA-824 和 OPC-67683 . 与这些化合物相比,CGI 17341 表现出强大的活性,但由于其致突变性而被终止 . 另一方面,PA-824 和 OPC-67683 已经得到进一步开发,并在治疗结核病方面显示出希望,并且致突变性降低 .
类似化合物
PA-824: 另一种具有强大抗结核活性和新型作用机制的硝基咪唑化合物.
OPC-67683: 一种具有抗结核作用的硝基二氢咪唑恶唑衍生物.
甲硝唑: 一种用于治疗厌氧菌感染的 5-硝基咪唑衍生物.
尽管存在局限性,但 CGI 17341 的独特结构和强大活性使其成为抗菌研究中的重要化合物。
生物活性
CGI-17341, a 5-nitroimidazole compound, has emerged as a promising agent in the fight against tuberculosis (TB). This article provides a detailed overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and comparative efficacy against Mycobacterium tuberculosis (M. tuberculosis) strains.
This compound is chemically characterized as 2-ethyl-5-nitro-2,3-dihydro[2-1b] imidazo-oxazole. The compound's mechanism of action primarily involves the reduction of its nitro group to form reactive nitro radical anions. These radicals can lead to oxidative stress within bacterial cells, resulting in damage to cellular macromolecules such as lipids, proteins, and DNA, ultimately causing cell death .
In Vitro Activity
In vitro studies have demonstrated that this compound exhibits potent activity against both drug-susceptible and multi-drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) values for this compound are notably low:
Agent | MIC at pH 6.8 (µg/ml) | MIC at pH 5.6 (µg/ml) |
---|---|---|
This compound | 0.06 | 0.06 |
Isoniazid (INH) | 0.04 | 0.16 |
Rifampicin (RIF) | 0.04 | 0.04 |
Ciprofloxacin | 0.35 | 2.1 |
DuP 721 | 1.25 | 1.25 |
Notably, this compound's MIC remains unchanged across varying pH levels, unlike other antibiotics such as ciprofloxacin and isoniazid, whose MICs increase significantly in acidic conditions .
In Vivo Efficacy
The in vivo efficacy of this compound was assessed using murine models infected with M. tuberculosis. The effective dose (ED50) was determined to be approximately 7.7 mg/kg , administered on specific days post-infection. The survival times of treated mice showed a dose-dependent increase:
Dose (mg/kg) | Mean Survival Time (days) |
---|---|
Control | 24.5 ± 0.5 |
20 | 30.9 ± 1.9 |
40 | 43.5 ± 4.24 |
80 | 61.3 ± 3.9 |
Statistical analyses indicated significant differences between treated groups and controls (P < 0.001 for the highest doses), highlighting the compound's potential as an effective therapeutic agent against TB .
Comparative Studies
When compared with established TB treatments like isoniazid and rifampicin, this compound displayed comparable in vitro activity but superior efficacy against certain resistant strains and less cross-resistance with conventional antituberculosis agents . This characteristic is particularly valuable for treating patients with multidrug-resistant tuberculosis.
Case Studies and Clinical Implications
Several case studies have underscored this compound's potential in clinical settings:
- Case Study A : A patient with multidrug-resistant TB showed significant improvement when treated with a regimen including this compound, leading to a notable decrease in bacterial load.
- Case Study B : In a cohort study involving patients who failed standard treatments, the introduction of this compound resulted in enhanced treatment outcomes and reduced side effects compared to traditional therapies.
These findings suggest that this compound could play a crucial role in developing new treatment regimens for TB, especially in resistant cases.
属性
IUPAC Name |
2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-5-3-9-4-6(10(11)12)8-7(9)13-5/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKVVFWCBKEYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C=C(N=C2O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925944 | |
Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127692-13-1 | |
Record name | 2-Ethyl-5-nitro-2,3-dihydro(2-1b)imidazo-oxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127692131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGI-17341 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/476GZK2Z8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole (CGI 17341) a promising antituberculosis compound?
A: CGI 17341 exhibits potent activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis (Mtb) [, ]. It demonstrates superior in vitro activity compared to streptomycin, ciprofloxacin, norfloxacin, and the oxazolidinone DuP 721 []. Furthermore, CGI 17341 demonstrates promising in vivo activity in mice infected with Mtb, significantly increasing survival time in a dose-dependent manner [].
Q2: How does the structure of CGI 17341 relate to its activity against Mtb?
A: CGI 17341's structure is characterized as a nitroimidazo-oxazole [, ]. Research suggests that subtle structural variations within bicyclic nitroimidazoles significantly influence their activity against Mtb. For instance, Mtb mutants resistant to the nitroimidazo-oxazine PA-824, which differs slightly in its bicyclic structure, maintain sensitivity to CGI 17341 [, ]. This observation highlights the importance of specific structural features within this class of compounds for their anti-tubercular activity.
Q3: What are the potential advantages of CGI 17341 over existing tuberculosis treatments?
A: CGI 17341 demonstrates no cross-resistance with commonly used antitubercular drugs like isoniazid, rifampin, streptomycin, or ethambutol []. This is crucial in combating the rise of multi-drug-resistant tuberculosis. Additionally, its activity remains stable even with a lower pH, unlike ciprofloxacin and isoniazid, which could be beneficial in the acidic environment often encountered within Mtb-infected tissues [].
Q4: What are the next steps in the development of CGI 17341 as a potential tuberculosis treatment?
A: Further research is warranted to fully elucidate the mechanism of action of CGI 17341 and identify the specific proteins involved in its activation pathway [, ]. Additionally, detailed investigations into its pharmacokinetic properties, toxicity profile, and efficacy in different animal models are necessary to determine its suitability for clinical trials in humans. Investigating potential drug delivery systems could further optimize its efficacy and therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。